REACTION_SMILES
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[Br:11][CH2:12][c:13]1[cH:14][cH:15][c:16]([C:19](=[O:20])[OH:21])[cH:17][cH:18]1.[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[P:1]([O:2][CH2:3][CH3:4])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]>>[P:1]([O:2][CH2:3][CH3:4])(=[O:5])([O:8][CH2:9][CH3:10])[CH2:12][c:13]1[cH:14][cH:15][c:16]([C:19](=[O:20])[OH:21])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(OCC)OCC
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Name
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Type
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product
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Smiles
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CCOP(=O)(Cc1ccc(C(=O)O)cc1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |